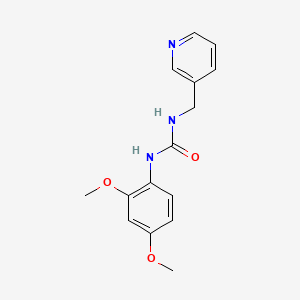
N-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea, commonly known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications. DMPU is a versatile solvent that has been used in various chemical reactions, including Grignard reactions, aldol condensations, and Suzuki coupling reactions.
Wissenschaftliche Forschungsanwendungen
DMPU has been extensively used in scientific research due to its unique properties. It is a highly polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. DMPU has been used as a solvent in various chemical reactions, including Grignard reactions, aldol condensations, and Suzuki coupling reactions. It has also been used as a reagent in organic synthesis, such as in the preparation of N,N'-dialkylureas and N-alkylisocyanates. Moreover, DMPU has been used as a co-solvent in various electrolyte systems, including lithium-ion batteries and supercapacitors.
Wirkmechanismus
The mechanism of action of DMPU is not fully understood. However, it is believed that DMPU acts as a hydrogen bond acceptor due to the presence of the urea moiety. The pyridine ring in DMPU also contributes to its hydrogen bonding ability. DMPU has been shown to stabilize carbocations, which is one of the reasons why it is used in various chemical reactions.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of DMPU. However, it has been shown to be relatively non-toxic and non-carcinogenic. DMPU has been used as a solvent for various biological samples, such as proteins and nucleic acids, without causing any significant damage to these molecules.
Vorteile Und Einschränkungen Für Laborexperimente
DMPU has several advantages as a solvent. It is a highly polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. It is also relatively non-toxic and non-carcinogenic. However, DMPU has some limitations. It is a relatively expensive solvent and may not be suitable for large-scale reactions. Moreover, DMPU has a high boiling point, which may limit its use in some reactions.
Zukünftige Richtungen
There are several future directions for research on DMPU. One of the areas of research is the development of new synthetic methods for DMPU. Another area of research is the investigation of the mechanism of action of DMPU. Moreover, the use of DMPU in various biological applications, such as drug delivery systems, is an area of active research. Finally, the use of DMPU in energy storage systems, such as lithium-ion batteries and supercapacitors, is also an area of interest.
Conclusion:
In conclusion, DMPU is a versatile solvent that has gained significant attention in the scientific community due to its wide range of applications. It has been extensively used in various chemical reactions, organic synthesis, and as a co-solvent in various electrolyte systems. DMPU is a highly polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. It is relatively non-toxic and non-carcinogenic. However, it has some limitations, such as its high boiling point and relatively high cost. There are several future directions for research on DMPU, including the development of new synthetic methods, investigation of the mechanism of action, and its use in various biological and energy storage applications.
Synthesemethoden
DMPU can be synthesized through a simple two-step process. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 3-pyridinemethylamine to form the intermediate product, N-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)formamide. The second step involves the reduction of the intermediate product with hydrogen gas in the presence of palladium on carbon catalyst to form DMPU.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-12-5-6-13(14(8-12)21-2)18-15(19)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYJYWLGXBKTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4943926.png)
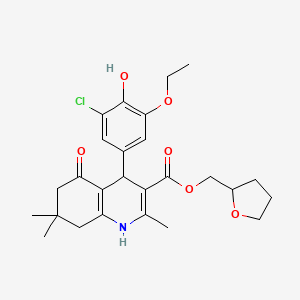
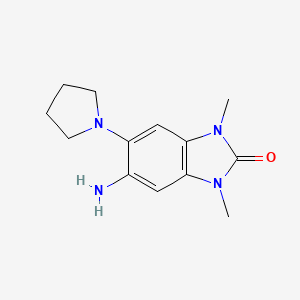
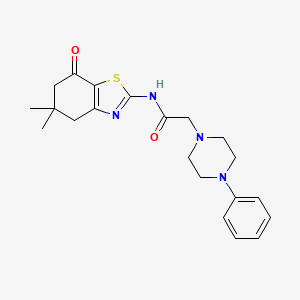
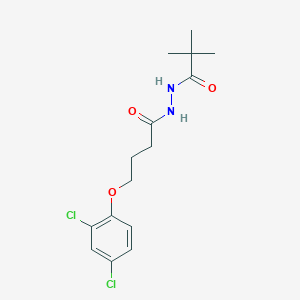
![N~1~-(4-bromophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4943969.png)
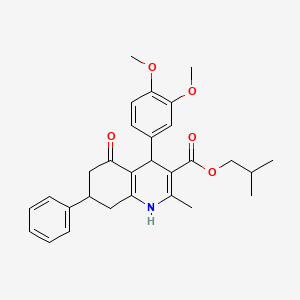
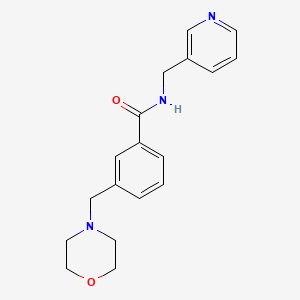
![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4944008.png)
![N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4944011.png)
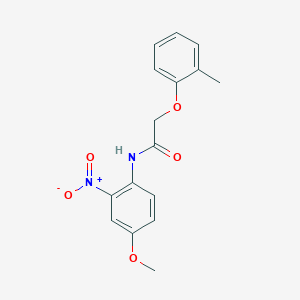
![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4944033.png)
![N-methyl-2-phenoxy-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4944039.png)